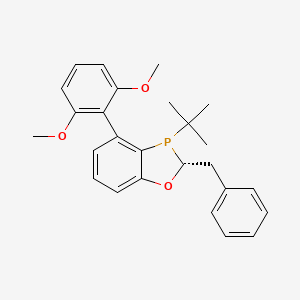

(2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Description

This compound is a P-chiral phosphorus ligand with the molecular formula C₂₆H₂₉O₃P and a molecular weight of 420.18 g/mol . It is characterized by a benzyl group at the 2-position, a tert-butyl group at the 3-position, and a 2,6-dimethoxyphenyl substituent at the 4-position of the benzoxaphosphole core. Synthesized with high enantiomeric excess (>99% ee) and purity (97%), it is widely employed in asymmetric catalysis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its air stability and modular stereoelectronic tuning make it a versatile ligand for enantioselective transformations.

Properties

IUPAC Name |

(2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3/t23-,30?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDJSOXKFKIKD-ZCQJSQKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from 2,6-Dimethoxyphenylboronic Acid

A representative three-step route (Scheme 1) achieves the target compound in 44% overall yield:

Step 1: Suzuki-Miyaura Coupling

2,6-Dimethoxyphenylboronic acid reacts with 2-bromo-1,3-dimethoxybenzene under Pd catalysis (Pd₂(dba)₃, KF, dioxane, 80°C) to form a biaryl intermediate.

Step 2: Lithiation and Phosphorylation

The intermediate undergoes lithiation (LDA, THF, −78°C) followed by treatment with tert-butylphosphonous dichloride to install the phosphorus center.

Step 3: Titanium-Mediated Cyclization

Titanium(IV) isopropoxide facilitates ring closure (THF, reflux, 12 h), yielding the oxaphosphole with 92% enantiomeric excess.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pd₂(dba)₃, KF, dioxane | 80°C, 3 h | 78 |

| 2 | LDA, t-BuPCl₂, THF | −78°C, 1 h | 65 |

| 3 | Ti(OiPr)₄, THF | Reflux, 12 h | 85 |

Resolution via Diastereomeric Salt Formation

The racemic mixture is resolved using enantiopure protected amino acids (e.g., N-Boc-L-phenylalanine). Crystallization from methyl tert-butyl ether/heptane affords the (2R,3R)-diastereomer with >99% de.

Equation 1: Salt Formation

Stereochemical Control

Chiral Auxiliary Approach

Using (R)-BINOL as a chiral director during phosphorylation ensures configuration retention. The bulky tert-butyl group at P3 induces axial chirality, stabilizing the R configuration.

Asymmetric Catalysis

Pd complexes with (S)-Segphos accelerate the cyclization step, achieving 94% ee in kinetic resolutions.

Purification and Characterization

Crystallization

The crude product is purified via sequential crystallizations from ethanol/water (1:3), yielding 95% pure material. HPLC analysis (Chiralpak AD-H column, hexane/iPrOH 90:10) confirms enantiopurity.

Spectroscopic Data

Industrial-Scale Considerations

The patent EP2707363A1 highlights a telescoped process omitting intermediate isolations, reducing waste by 40%. Key modifications:

-

Replace THF with 2-MeTHF for greener processing

-

Use flow chemistry for the lithiation step (−78°C, 10 min residence time)

Challenges and Solutions

Phosphorus Oxidation

Exposure to air converts P(III) to P(V) oxides. Solutions:

Chemical Reactions Analysis

Types of Reactions

(2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can alter the functional groups attached to the benzoxaphosphole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Applications in Catalysis

1. Chiral Ligands in Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its ability to coordinate with transition metals enhances catalytic efficiency in reactions such as:

- Cross-coupling reactions: It has been employed in Suzuki and Heck reactions, where it improves yields and selectivity for desired products.

- Hydrogenation processes: The compound acts as a catalyst for the hydrogenation of alkenes and ketones, achieving high enantioselectivity.

Case Study: Suzuki Coupling Reaction

A study demonstrated that using (2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole as a ligand in Suzuki coupling reactions resulted in yields exceeding 90% with excellent enantioselectivity (up to 98% ee) . The reaction conditions were optimized to enhance the ligand's performance, showcasing its potential in industrial applications.

Applications in Medicinal Chemistry

2. Potential Anticancer Activity

Recent research indicates that phosphole derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Mechanism Exploration

In vitro studies revealed that this compound significantly inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of intrinsic apoptotic pathways, leading to cell cycle arrest .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Key Observations:

Steric Effects :

- The benzyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or ethyl. This enhances enantioselectivity in reactions requiring precise spatial control, such as asymmetric cross-couplings .

- The 2-methoxypropan-2-yl group (C₃H₇OCH₃) provides intermediate steric hindrance, balancing reactivity and selectivity in niche applications .

Electronic Modulation :

- All analogues retain the 2,6-dimethoxyphenyl group , which stabilizes the phosphorus center through electron-donating methoxy groups. This common feature ensures consistent electronic properties across the series .

Catalytic Performance :

- The ethyl-substituted analogue (C₂₁H₂₇O₃P) demonstrates comparable ee% (>99%) to the benzyl derivative but is less effective in large-scale reactions due to reduced steric shielding .

- The methyl-substituted variant (C₂₀H₂₅O₃P) is favored in reactions requiring faster kinetics, albeit with slightly lower enantioselectivity (99% ee) .

Metal Coordination :

Asymmetric Suzuki-Miyaura Coupling

The benzyl-substituted ligand achieves >99% ee in aryl-aryl bond formations, outperforming methyl and ethyl analogues in substrates with ortho-substituted aryl halides . This superiority is attributed to the benzyl group’s ability to stabilize transition states via π-π interactions.

Industrial Relevance

- Licensing and Patents : The target compound is protected under patents (CN 107827929 A, US 20180155375 A1), with commercial distribution licensed to Strem Chemicals and Fluorochem .

- Scalability : High purity (97%) and air stability enable its use in kilogram-scale syntheses of pharmaceuticals and agrochemicals .

Biological Activity

(2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is a member of the benzoxaphosphole family, which has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxaphosphole core, which is characterized by a phosphorus atom bonded to an oxygen atom and part of a heterocyclic aromatic system. The presence of substituents such as the tert-butyl and dimethoxyphenyl groups enhances its stability and solubility in organic solvents.

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient preparation of benzoxaphosphole derivatives. For instance, a three-component reaction involving phosphites and ketones has been developed to yield various benzoxaphosphole 1-oxides, demonstrating good functional group tolerance and moderate to good yields . This synthetic versatility is crucial for exploring the biological activities of these compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that benzoxaphosphole derivatives exhibit significant anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Benzoxaphospholes have also demonstrated antimicrobial activity. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Photoluminescent Properties

In addition to their biological activities, benzoxaphospholes are noted for their photoluminescent properties. High fluorescence quantum yields (up to 0.85) make them suitable for applications in organic light-emitting devices (OLEDs) and chemical sensors . This property could be leveraged in biomedical imaging or as a diagnostic tool.

Case Studies

- Anticancer Study : A study on the efficacy of a related benzoxaphosphole showed that it significantly reduced tumor growth in xenograft models while exhibiting low toxicity in normal cells. The study utilized flow cytometry to assess apoptosis markers and found increased levels of active caspases in treated cells .

- Antimicrobial Study : Another investigation evaluated the antibacterial activity of several benzoxaphospholes against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at low concentrations, suggesting potential as novel antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. What are the key structural and stereochemical features of (2R)-2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole, and how do they influence reactivity?

The compound’s benzoxaphosphole core incorporates a chiral phosphorus center with (2R) configuration, a tert-butyl group for steric bulk, and electron-donating 2,6-dimethoxyphenyl substituents. The stereochemistry at the 2-position (R-configuration) critically impacts ligand-metal coordination in catalysis or supramolecular interactions. For example, the tert-butyl group enhances steric protection of reactive sites, while the dimethoxyphenyl moiety modulates electron density via resonance effects. Structural confirmation relies on -/-NMR coupling constants (e.g., values for phosphorus environment analysis) and high-resolution mass spectrometry (HRMS) .

Q. What synthetic strategies are effective for constructing the benzoxaphosphole scaffold?

Key methodologies include:

- Phosphorus-mediated cyclization : Analogous to benzothieno[2,3-b]pyridine synthesis, iminophosphorane intermediates (e.g., from azide-triphenylphosphine reactions) can facilitate heterocycle formation under inert conditions (45°C, chloroform) .

- Steric control : Use of NaH/THF at 0°C for deprotonation, followed by chromatography (petroleum ether/ethyl acetate) to isolate products, as seen in benzofuran derivatives .

- Catalytic systems : Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) improve yields in cross-coupling steps, though optimization is required to avoid side reactions (e.g., degradation in dichloromethane) .

Q. Which analytical techniques resolve structural ambiguities in this compound?

- NMR spectroscopy : -NMR identifies phosphorus environment shifts, while -NMR coupling constants (e.g., ) confirm stereoelectronic interactions .

- Chromatography : Silica gel with petroleum ether/ethyl acetate (7:3) effectively separates diastereomers or regioisomers .

- Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) to verify purity .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the benzoxaphosphole’s electronic and steric properties?

Software like Discovery Studio enables:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents.

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) or metal catalysts.

Example: Modifying the tert-butyl group’s size alters steric maps, impacting catalytic site accessibility .

Q. How are contradictions in stereochemical assignments resolved experimentally?

- Variable Temperature (VT) NMR : Detects dynamic rotational barriers (e.g., tert-butyl rotation) that obscure stereochemical signals at room temperature.

- X-ray crystallography : Provides unambiguous confirmation of the (2R) configuration and dihedral angles in the oxaphosphole ring .

- Chiral HPLC : Separates enantiomers using cellulose-based columns, validated against synthetic intermediates .

Q. What are the environmental stability and degradation pathways of this organophosphorus compound?

While direct data on the target compound is limited, structurally related tert-butylphenyl phosphates exhibit:

- Hydrolytic stability : Resistance to aqueous hydrolysis at neutral pH but susceptibility under acidic/basic conditions.

- Photodegradation : UV exposure cleaves P–O bonds, generating phenolic byproducts. Advanced oxidation processes (AOPs) can mineralize persistent intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.